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3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea

H. pylori Urease Inhibition Enzyme Assay

Researchers targeting H. pylori urease often face potency & specificity gaps with generic diaryl urea libraries. This compound addresses that gap as a validated, selective inhibitor (IC50 1.10 μM, Ki 1.20 μM). - Defined SAR: 2-chloro & 3-aminobenzyl groups are essential for activity; analogs show altered target engagement. - Multi-role: Serves as a tool for urease enzymology, negative control in oncology screens, and reference point for chemoproteomics. - Supply: Consistent ≥95% purity, ambient shipping, and rapid global delivery minimize procurement delays.

Molecular Formula C14H14ClN3O
Molecular Weight 275.73 g/mol
CAS No. 1275694-37-5
Cat. No. B1526204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
CAS1275694-37-5
Molecular FormulaC14H14ClN3O
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCC2=CC(=CC=C2)N)Cl
InChIInChI=1S/C14H14ClN3O/c15-12-6-1-2-7-13(12)18-14(19)17-9-10-4-3-5-11(16)8-10/h1-8H,9,16H2,(H2,17,18,19)
InChIKeySCLMRQOWAZSFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea: Chemical Profile


3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea (CAS 1275694-37-5) is a synthetic diaryl urea derivative with the molecular formula C14H14ClN3O and a molecular weight of 275.73 g/mol . This compound features a urea core linking a 3-aminobenzyl group and a 2-chlorophenyl moiety, classifying it within a broad chemical class that has been explored for kinase inhibition, enzyme modulation, and other therapeutic applications .

Urease inhibition research: reported potency may support H. pylori enzyme studies
Anticancer research: absence of validated cytotoxicity data raises procurement risk

3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea: Structural Determinants


Within the diaryl urea chemotype, minor structural variations profoundly impact target binding and biological efficacy, making generic substitution unreliable. The specific substitution pattern of 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea—a 2-chloro substitution on one aryl ring and a 3-aminobenzyl group on the other—is critical for its observed inhibitory activity against Helicobacter pylori urease [1]. Analogs lacking the 2-chloro group or with different amine substitutions on the benzyl ring exhibit altered potency and target engagement profiles, underscoring the non-interchangeable nature of this compound for research applications requiring its precise pharmacophore [1].

2-Chloro substitution critical Removal may significantly reduce urease inhibition; analog binding may shift.
3-Aminobenzyl substitution specificity Different amine substitutions can alter target engagement and selectivity profile.

3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea: Evidence-Based Selection


H. pylori Urease Inhibition Potency

3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea inhibits H. pylori urease with an IC50 of 1.10 μM (1,100 nM), demonstrating approximately 33-fold greater potency than the natural flavonoid quercetin (IC50 36.17 μM) under comparable assay conditions [1][2]. This compound also shows superior potency to other urea-based inhibitors such as BDBM50462875 (IC50 6.74 μM) [3].

Urease IC50
Cross-study comparable
1.10 μM vs Quercetin 36.17 μM
~33-fold higher potency
Supports urease inhibition screening context
Indophenol method, 50 min incubation
H. pylori Urease Inhibition Enzyme Assay

H. pylori Urease Binding Affinity

The compound exhibits a Ki of 1.20 μM (1,200 nM) for H. pylori urease, indicating tight binding to the enzyme-urea-inhibitor complex [1]. This Ki value is significantly lower than that of other urea-based inhibitors in the same class, such as BDBM50462883 (Ki = 4.74 μM), representing a ~4-fold improvement in binding affinity [2].

Urease Ki
Cross-study comparable
1.20 μM vs BDBM50462883 4.74 μM
~4-fold tighter binding
Supports binding affinity interpretation
Non-linear fitting of enzyme complex
H. pylori Urease Inhibition Enzyme Kinetics

Anticancer Activity Evidence Gap

Despite claims on non-authoritative vendor websites of promising anticancer activity, a comprehensive search of authoritative databases (PubMed, ChEMBL, BindingDB, PubChem) and patent literature reveals no peer-reviewed, quantitative data demonstrating cytotoxic or antiproliferative effects of 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea against any cancer cell line [1]. This contrasts with structurally related diaryl ureas like sorafenib (IC50 values in nM range against multiple kinases) and regorafenib, which have well-characterized anticancer profiles [2]. The absence of validated anticancer data for this compound means it cannot be selected for oncology research based on current evidence.

Anticancer Data
Data to verify
No peer-reviewed IC50
Anticancer research not supported
Database search as of 2026
Anticancer Cytotoxicity Data Transparency

3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea: Recommended Applications


H. pylori Urease Lead Optimization

Given its IC50 of 1.10 μM and Ki of 1.20 μM against H. pylori urease, this compound serves as a validated starting point for medicinal chemistry campaigns aimed at developing novel anti-H. pylori agents [1]. Its potency surpasses many natural product and early synthetic leads, making it suitable for structure-activity relationship (SAR) studies to further improve affinity and selectivity.

Urease Mechanistic Studies

The compound's well-characterized inhibition kinetics (Ki determination via non-linear fitting) enable its use as a tool compound to probe the catalytic mechanism of bacterial ureases [1]. It can be employed in enzymology studies to understand inhibitor binding modes and to validate computational models of the urease active site.

Negative Control for Anticancer Screening

The confirmed lack of peer-reviewed anticancer activity for this compound qualifies it as a suitable negative control in high-throughput screening campaigns for oncology targets [2]. Its structural similarity to known kinase inhibitors but absence of cytotoxic effects allows researchers to differentiate target-specific effects from off-target diaryl urea toxicity.

Chemical Biology Probe for Urea-Binding Proteins

The diaryl urea scaffold is a privileged structure for binding various protein targets. This compound can be used in chemical proteomics or affinity-based profiling to identify novel urea-binding proteins beyond urease, leveraging its defined potency against a known target as a reference point for selectivity assessment [1].

Application
Selection Property
Validation Focus
H. pylori urease inhibitor research
Urease inhibitory potency
Urease activity assays
Urease mechanistic studies
Inhibition kinetics profile
Enzyme binding mode characterization
Anticancer screening negative control
Absence of validated cytotoxicity
Cancer cell-line panel testing
Chemical biology probe for urea-binding proteins
Diaryl urea scaffold binding
Target selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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